molecular formula C11H13Cl2N3 B5955444 6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride

Cat. No.: B5955444
M. Wt: 258.14 g/mol
InChI Key: NMTWDZDVIRNGTJ-UHFFFAOYSA-N
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Description

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride typically involves the chlorination of 2-N,2-N-dimethylquinoline-2,4-diamine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the chlorination step followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 2-N,2-N-dimethylquinoline-2,4-diamine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,6-dimethylquinoline
  • 6-bromo-4-chloro-2,8-dimethylquinoline
  • 2,6-dimethylquinoline

Uniqueness

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-15(2)11-6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-6H,1-2H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTWDZDVIRNGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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